molecular formula C11H14N4O4 B11851651 Methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoate

Methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoate

Cat. No.: B11851651
M. Wt: 266.25 g/mol
InChI Key: YIMWFNIPGPCRBO-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoate is a chemical compound that belongs to the class of purine derivatives This compound is characterized by its complex structure, which includes a purine ring system substituted with methyl groups and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and methyl acrylate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the esterification process.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced purine compounds.

Scientific Research Applications

Methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 2-(1,3-dimethyl-2

Biological Activity

Methyl 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)propanoate is a purine derivative with significant potential in biological applications. This compound has garnered attention due to its structural complexity and its potential therapeutic effects, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

PropertyValue
Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
IUPAC Name This compound
InChI Key YIMWFNIPGPCRBO-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)OC)N1C=NC2=C1C(=O)N(C(=O)N2C)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis and cellular proliferation. Inhibition of DHFR can lead to reduced cell growth and proliferation, making it a potential candidate for anti-cancer therapies .

Study on Antiviral Activity

A study published in the Journal of Medicinal Chemistry evaluated the antiviral properties of various purine derivatives, including this compound. The results demonstrated that this compound exhibited significant antiviral activity against several strains of viruses by inhibiting viral replication .

Inhibition of Cancer Cell Proliferation

Another study investigated the effects of this compound on cancer cell lines. The findings revealed that this compound effectively inhibited the growth of breast cancer cells in vitro. The mechanism was linked to its ability to induce apoptosis and cell cycle arrest at the G1 phase .

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoate

InChI

InChI=1S/C11H14N4O4/c1-6(10(17)19-4)15-5-12-8-7(15)9(16)14(3)11(18)13(8)2/h5-6H,1-4H3

InChI Key

YIMWFNIPGPCRBO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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